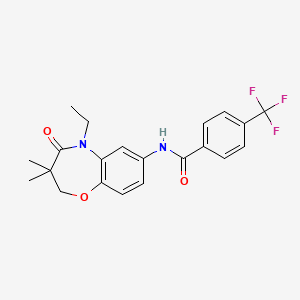

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide

Description

N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide is a benzoxazepin derivative featuring a fused benzodiazepine-like scaffold with a 5-ethyl, 3,3-dimethyl, and 4-oxo substitution pattern. The 7-position of the benzoxazepin core is linked to a 4-(trifluoromethyl)benzamide group, which introduces significant steric bulk and lipophilicity. Benzoxazepins are pharmacologically relevant scaffolds, often associated with central nervous system (CNS) modulation or enzyme inhibition.

Properties

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O3/c1-4-26-16-11-15(9-10-17(16)29-12-20(2,3)19(26)28)25-18(27)13-5-7-14(8-6-13)21(22,23)24/h5-11H,4,12H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGIQWDEAIHOHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of the oxazepine ring and the introduction of the trifluoromethyl group. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the oxazepine ring or other functional groups within the molecule.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can lead to various reduced forms of the compound.

Scientific Research Applications

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural similarity to analogs.

Key Differences:

- Electronic Effects: The 3,4-difluoro substituent provides localized electron-withdrawing effects, which may alter binding interactions in enzymatic targets compared to the bulkier CF₃ group.

- Solubility: The methoxy group in the acetamide analog (C₂₂H₂₆N₂O₄) enhances solubility, whereas the CF₃ group in the target compound prioritizes membrane permeability over solubility .

Non-Benzoxazepin Benzamide Derivatives

Table 2: Comparison with Non-Scaffold Analogs

Key Differences:

- Scaffold: The tetrazolyl core in the herbicide compound diverges significantly from the benzoxazepin scaffold, likely altering target specificity (e.g., plant vs. mammalian enzymes) .

- Functional Groups: The 2-chloro-3-(methylsulfanyl) substituents in the herbicide compound introduce distinct steric and electronic profiles compared to the benzoxazepin-linked benzamides.

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-(trifluoromethyl)benzamide

- Molecular Formula : C21H26N2O6S

- Molecular Weight : 434.51 g/mol

This compound includes a benzoxazepine core which is known for various biological activities.

Research indicates that compounds similar to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin) often exhibit inhibitory effects on squalene synthase (SQS), an enzyme crucial in cholesterol biosynthesis. Inhibition of SQS has been associated with reduced cholesterol levels and potential therapeutic effects in hypercholesterolemia management .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzoxazepine derivatives. The compound has shown promise in inhibiting cancer cell proliferation through various pathways:

- Mechanism : Induction of apoptosis and cell cycle arrest in cancer cells.

- Case Study : A synthetic overview indicated that benzoxazepines exhibit selective cytotoxicity against different cancer cell lines .

2. Squalene Synthase Inhibition

The compound's structural features suggest it may act as a potent inhibitor of squalene synthase:

- In vitro Studies : Compounds with similar structures have demonstrated low nanomolar IC50 values against SQS, indicating strong inhibitory potential .

- Therapeutic Implications : This inhibition may lead to lower cholesterol levels and could be beneficial in treating conditions like dyslipidemia.

3. Neuroprotective Effects

Benzoxazepines have been studied for their neuroprotective properties:

- Mechanism : They may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.

- Research Findings : Certain derivatives have been linked to improved outcomes in models of neurodegenerative diseases .

Data Table: Biological Activities Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.